

# JNJ-26146900: A Comparative Analysis Against Other SARMs in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-26146900 |           |
| Cat. No.:            | B1673006     | Get Quote |

#### For Immediate Release

Raritan, NJ – December 9, 2025 – For researchers and drug development professionals vested in the field of prostate cancer, a comprehensive understanding of the preclinical efficacy of various Selective Androgen Receptor Modulators (SARMs) is paramount. This guide provides a comparative analysis of **JNJ-26146900** against other notable SARMs, including Enobosarm (Ostarine), LGD-4033, and BMS-564,929, with a focus on their performance in established prostate cancer models.

## **Executive Summary**

JNJ-26146900, a nonsteroidal SARM developed by Johnson & Johnson, has demonstrated significant anti-tumor activity in preclinical prostate cancer models. It exhibits a mixed agonist/antagonist profile, functioning as an androgen receptor (AR) antagonist in prostate tissue while displaying anabolic effects in muscle and bone.[1] This tissue selectivity is a hallmark of SARM development, aiming to provide therapeutic benefits while minimizing androgenic side effects. This guide synthesizes available data to facilitate a direct comparison of JNJ-26146900 with other SARMs that have been investigated in similar contexts.

# **Mechanism of Action: A Shared Pathway**

SARMs exert their effects by binding to the androgen receptor. Unlike traditional androgens, their unique chemical structures allow for tissue-selective activation or inhibition of AR-



dependent gene expression. In the context of prostate cancer, the primary goal is to antagonize AR signaling within the prostate to inhibit tumor growth.



Click to download full resolution via product page

Figure 1: General signaling pathway of Selective Androgen Receptor Modulators (SARMs).

# Comparative Efficacy in Preclinical Prostate Cancer Models

The following tables summarize the available quantitative data for **JNJ-26146900** and other SARMs in two key preclinical models of prostate cancer: the Dunning R-3327 rat model and the CWR22 human prostate cancer xenograft model.

# Table 1: Performance in the Dunning R-3327 Rat Prostate Cancer Model



| Compound     | Dosage              | Effect on Tumor<br>Growth/Prostate<br>Weight                                                               | Reference |
|--------------|---------------------|------------------------------------------------------------------------------------------------------------|-----------|
| JNJ-26146900 | 10-100 mg/kg (p.o.) | Maximally inhibited tumor growth at 10 mg/kg. Reduced ventral prostate weight with an ED50 of 20-30 mg/kg. | [1]       |
| Bicalutamide | Not specified       | Comparable reduction in ventral prostate weight to JNJ-26146900.                                           | [1]       |

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the Dunning R-3327 prostate cancer model focusing on tumor growth inhibition was found in the searched literature.

**Table 2: Performance in the CWR22 Human Prostate** 

**Cancer Xenograft Model** 

| Compound     | Dosage               | Effect on Tumor<br>Growth                                                                                                                         | Reference |
|--------------|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| JNJ-26146900 | 30, 100 mg/kg (p.o.) | Significantly slowed tumor growth. At 100 mg/kg, mean tumor weight was reduced to approximately 30% of the intact vehicle tumor weight at day 21. | [2]       |

No direct comparative data for Enobosarm, LGD-4033, or BMS-564,929 in the CWR22 prostate cancer xenograft model was found in the searched literature.



### **Tissue Selectivity: A Key Differentiator**

A critical aspect of SARM development is achieving tissue selectivity, i.e., maximizing anabolic effects on muscle and bone while minimizing androgenic effects on the prostate. The Hershberger assay in castrated rats is a standard model to assess this.

**Table 3: Comparative Effects on Anabolic and** 

**Androgenic Tissues** 

| Compound     | Anabolic Effect<br>(Levator Ani<br>Muscle)                                      | Androgenic Effect<br>(Ventral Prostate)                                                                                 | Reference |
|--------------|---------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| JNJ-26146900 | Reduced wet weight<br>at 10-100 mg/kg in<br>adult male Sprague-<br>Dawley rats. | Reduced wet weight<br>at 10-100 mg/kg in<br>adult male Sprague-<br>Dawley rats.                                         | [3]       |
| BMS-564,929  | Demonstrated anabolic activity.                                                 | High degree of tissue selectivity with a substantially higher ED50 for the prostate compared to the levator ani muscle. | [4]       |

While specific quantitative comparative data is limited, the general profile of these SARMs indicates a favorable separation of anabolic and androgenic activities.

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the experimental protocols used in the key studies cited.

### **Dunning R-3327G Rat Prostate Carcinoma Model**

This model utilizes a transplantable, androgen-dependent rat prostate adenocarcinoma.





Click to download full resolution via product page

Figure 2: Workflow for the Dunning R-3327G rat prostate carcinoma model.

- Animal Model: Copenhagen rats.[5]
- Tumor Line: Dunning R-3327G subline, which is androgen-dependent and grows relatively quickly.[6]
- Procedure: Tumor fragments or cell suspensions are transplanted into the host animals.
   Treatment typically begins one day after transplantation and continues for a defined period, often around 5 weeks. Tumor growth is monitored, and at the end of the study, tumors are excised, weighed, and may be subjected to histological analysis.[6]

#### **CWR22 Human Prostate Cancer Xenograft Model**

This model involves the transplantation of a human primary prostate carcinoma into immunodeficient mice.



Click to download full resolution via product page

Figure 3: Experimental workflow for the CWR22 human prostate cancer xenograft model.

- Animal Model: Male athymic nude mice.[7]
- Tumor Line: CWR22, an androgen-dependent human prostate carcinoma.[7][8]
- Procedure: CWR22 tumor tissue is implanted subcutaneously in the mice, which also receive
  a testosterone pellet to support tumor growth.[7] Once tumors are established, treatment
  with the test compound or vehicle is initiated. Tumor volume and serum Prostate-Specific



Antigen (PSA) levels are monitored throughout the study. The study endpoint is typically reached when tumors in the control group reach a certain size.[9]

#### Conclusion

**JNJ-26146900** demonstrates promising anti-tumor efficacy in preclinical models of prostate cancer, with activity comparable to the established antiandrogen bicalutamide. Its tissue-selective profile, characterized by anabolic effects on muscle and bone alongside antagonistic activity in the prostate, underscores its potential as a therapeutic agent. However, a direct comparative evaluation against other leading SARMs like Enobosarm, LGD-4033, and BMS-564,929 in the same prostate cancer models is not readily available in the current literature. Such head-to-head studies would be invaluable for a more definitive assessment of their relative therapeutic potential in the treatment of prostate cancer. Further research is warranted to elucidate the comparative efficacy and long-term safety profiles of these compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Dunning R3327-G prostate carcinoma of the rat: an appropriate model for drug evaluation
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CWR22: the first human prostate cancer xenograft with strongly androgen-dependent and relapsed strains both in vivo and in soft agar PubMed [pubmed.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [JNJ-26146900: A Comparative Analysis Against Other SARMs in Prostate Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673006#comparing-jnj-26146900-to-other-sarms-in-prostate-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com